L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester
Description
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester is a modified amino acid derivative where:
- The α-amino group is protected by a tert-butoxycarbonyl (Boc) group, a base-labile protecting group widely used in peptide synthesis to prevent unwanted side reactions .
- The carboxyl group is esterified with a 2-oxo-2-phenylethyl moiety, a structural feature that enhances lipophilicity and may influence reactivity in coupling reactions .
This compound is typically employed in organic synthesis, particularly in peptide chemistry, where selective protection and deprotection strategies are critical .
Properties
IUPAC Name |
phenacyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-11(17-15(20)22-16(2,3)4)14(19)21-10-13(18)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,20)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKQROOXNDXZMB-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protective Group Strategies for Amino Acid Functionalization
Boc Protection of L-Alanine
The tert-butoxycarbonyl (Boc) group is widely employed to protect primary amines in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. For L-alanine derivatives, Boc protection is typically achieved via reaction with di-tert-butyl dicarbonate ($$ \text{(Boc)}2\text{O} $$) in aqueous sodium bicarbonate ($$ \text{NaHCO}3 $$) or organic solvents like tetrahydrofuran (THF).
Reaction Conditions :
- Solvent : THF or dichloromethane (DCM)
- Base : Triethylamine (TEA) or $$ \text{NaHCO}_3 $$
- Temperature : 0–25°C
- Yield : >90%
The Boc group shields the amino group during subsequent reactions, such as esterification, ensuring regioselectivity.
Esterification of Boc-Protected L-Alanine
Phenacyl Ester Formation
The phenacyl ester group (2-oxo-2-phenylethyl) is introduced via nucleophilic acyl substitution. Two primary routes are documented:
Acid Chloride Intermediate
Boc-L-alanine is converted to its acid chloride using thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{Cl}2\text{CO} $$). The resultant intermediate reacts with phenacyl bromide ($$ \text{C}6\text{H}5\text{COCH}_2\text{Br} $$) in the presence of a base (e.g., TEA):
$$
\text{Boc-L-alanine} + \text{SOCl}_2 \rightarrow \text{Boc-L-alanine chloride} \xrightarrow{\text{phenacyl bromide, TEA}} \text{Target compound}
$$
Optimized Parameters :
- Solvent : DCM or 1,2-dichloroethane
- Molar Ratio : 1:1.2 (acid chloride:phenacyl bromide)
- Temperature : 0°C to reflux
- Yield : 75–85%
Carbodiimide-Mediated Coupling
Alternatively, carbodiimides like dicyclohexylcarbodiimide (DCC) facilitate direct esterification between Boc-L-alanine and phenacyl alcohol ($$ \text{C}6\text{H}5\text{COCH}_2\text{OH} $$):
$$
\text{Boc-L-alanine} + \text{phenacyl alcohol} \xrightarrow{\text{DCC, DMAP}} \text{Target compound}
$$
Key Considerations :
Purification and Characterization
Industrial and Environmental Considerations
Scalability and Waste Mitigation
High-yield protocols (e.g., acid chloride route) are preferred for industrial scale-up due to reduced solvent consumption. Source highlights enzymatic cascades for L-alanine derivatives, though these methods remain unexplored for phenacyl esters.
Comparative Analysis :
| Method | Yield | Reaction Time | Waste Volume |
|---|---|---|---|
| Acid chloride | 85% | 6 h | Moderate |
| Carbodiimide | 78% | 12 h | High |
Chemical Reactions Analysis
Types of Reactions
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., HCl), or bases (e.g., NaOH).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products
Hydrolysis: Produces L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, and 2-oxo-2-phenylethanol.
Deprotection: Yields L-Alanine and 2-oxo-2-phenylethyl ester.
Substitution: Depends on the nucleophile used, resulting in different substituted products.
Scientific Research Applications
Reactivity
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester can undergo various chemical reactions:
- Hydrolysis : The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
- Deprotection : The Boc group can be removed under acidic conditions to yield the free amine.
- Substitution : The ester can participate in nucleophilic substitution reactions .
Scientific Research Applications
This compound has several important applications in scientific research:
Organic Synthesis
This compound serves as an intermediate in synthesizing complex organic molecules. Its unique structure allows for modifications that facilitate the development of new compounds with desired properties.
Pharmaceutical Research
It is utilized as a precursor in synthesizing pharmaceutical compounds, particularly prodrugs. Prodrugs are chemically modified drugs that become active only after metabolic conversion within the body, enhancing their efficacy and bioavailability .
Biochemical Studies
This compound is employed in studies related to enzyme mechanisms and protein-ligand interactions. Understanding these interactions is crucial for drug design and development.
Material Science
In material science, this compound acts as a building block for producing fine chemicals and advanced materials. Its structural versatility enables the creation of materials with specific characteristics tailored for various applications .
Case Study 1: Pharmaceutical Development
A study examining the synthesis of prodrugs using L-Alanine derivatives demonstrated its effectiveness in enhancing drug solubility and stability. The findings indicated that modifying the alanine structure with tert-butoxycarbonyl groups significantly improved pharmacokinetic properties.
Case Study 2: Enzyme Interaction Studies
Research investigating the interaction between L-Alanine derivatives and specific enzymes highlighted how this compound could modulate enzyme activity through competitive inhibition mechanisms. This insight is valuable for developing enzyme inhibitors for therapeutic purposes .
Mechanism of Action
The mechanism of action of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester involves its ability to undergo hydrolysis and deprotection reactions, which release active intermediates. These intermediates can interact with various molecular targets, such as enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Protecting Groups and Esters
The table below compares the target compound with analogs differing in protecting groups, ester moieties, or amino acid backbones:
Key Observations:
- Protecting Groups: Boc (tert-butoxycarbonyl) is preferred for its stability under basic conditions and ease of removal with acids like trifluoroacetic acid (TFA) . In contrast, Cbz (benzyloxycarbonyl) requires hydrogenolysis for deprotection, limiting its use in hydrogen-sensitive reactions .
- Amino Acid Backbone Modifications: Derivatives like the phenylalanyl-containing analog (CAS 15136-29-5) introduce aromaticity, which can influence peptide folding and receptor binding .
Physicochemical and Functional Differences
Solubility and Stability:
- The 2-oxo-2-phenylethyl ester in the target compound likely increases hydrophobicity, making it more soluble in nonpolar solvents compared to methyl or ethyl esters .
- Dual Boc protection (e.g., DL-alanine derivative, CAS 161422-40-8) enhances steric hindrance, reducing reaction rates in peptide bond formation but improving stability against nucleophiles .
Crystallinity and Handling:
- Cbz-protected analogs (e.g., CAS 15136-29-5) are reported as colorless or light yellow crystals, requiring careful handling to avoid respiratory or dermal irritation .
- Crystal structure data for Boc-protected compounds (e.g., triclinic modification in ) reveal stable packing arrangements, critical for reproducible synthesis .
Biological Activity
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester (CAS No. 51814-46-1) is a synthetic compound derived from the amino acid L-Alanine, modified with a dimethylethoxycarbonyl group and a phenylethyl ester functional group. This unique structure enhances its potential applications in various fields, particularly in pharmacology and organic synthesis.
- Molecular Formula : CHNO
- Molecular Weight : 307.34 g/mol
- CAS Number : 51814-46-1
Biological Activity Overview
The biological activity of L-Alanine derivatives has garnered attention due to their potential therapeutic effects. Research indicates that this compound exhibits significant antimicrobial properties, particularly against various human pathogens.
Antimicrobial Activity
A notable study demonstrated that L-Alanine and its derivatives, including N-[(1,1-dimethylethoxy)carbonyl] forms, effectively inhibited the growth of several pathogenic bacteria:
| Pathogen | Inhibition Observed |
|---|---|
| Enterococcus faecalis | Yes |
| Escherichia coli | Yes |
| Klebsiella pneumoniae | Yes |
| Staphylococcus aureus | Yes |
| Streptococcus mutans | Yes |
| Vibrio cholerae | Yes |
The inhibition was observed to be concentration-dependent, indicating that higher concentrations of the compound lead to greater antimicrobial efficacy .
Applications in Drug Development
L-Alanine derivatives are being explored for their roles in drug development processes. They can serve as precursors in synthesizing more complex molecules with potential therapeutic applications. The structural complexity of this compound allows for selective modifications that can enhance bioactivity and specificity in biochemical applications .
Case Studies and Research Findings
- Microbial Production : A lactic acid bacterial strain, Pediococcus acidilactici BD16 (alaD+), was utilized to produce L-Alanine microbially. This method highlights the compound's relevance in biotechnological applications .
- Fluorescence Analysis : The compound has been characterized using fluorescence analysis to assess its stability and reactivity in various environments, which is crucial for understanding its potential applications in materials science as well .
- Synthesis Pathways : Multi-step synthetic routes have been developed to produce L-Alanine derivatives with high yields. These pathways allow for the selective modification of functional groups while maintaining the integrity of the amino acid structure .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester, and how can reaction yields be optimized?
- Methodology : Utilize tert-butoxycarbonyl (Boc) protection strategies for the amino group of L-alanine, followed by esterification with 2-oxo-2-phenylethanol. Coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) can enhance reaction efficiency. Monitor reaction progress via TLC or HPLC, and optimize yields by controlling temperature (0–25°C) and anhydrous conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Employ a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups.
- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight verification.
- X-ray crystallography to resolve crystal packing and confirm stereochemical configuration, as demonstrated for structurally related Boc-protected alanine esters .
Q. What solvent systems are optimal for recrystallization to achieve high purity?
- Methodology : Use mixed solvents like ethyl acetate/hexane or dichloromethane/pentane. Gradual cooling from reflux temperature promotes crystal formation. For Boc-protected analogs, triclinic or monoclinic crystal systems are common, with lattice parameters sensitive to solvent polarity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for polymorphic forms of this compound?
- Methodology : Reproduce crystallization under controlled conditions (e.g., 120 K vs. 200 K) and compare unit cell parameters (e.g., monoclinic P21 vs. triclinic P1 systems). Use single-crystal XRD to validate lattice constants (e.g., a = 5.1859 Å in monoclinic vs. 5.1483 Å in triclinic) and identify temperature-dependent phase transitions .
Q. What strategies ensure stereochemical fidelity during synthesis, particularly for the 2-oxo-2-phenylethyl ester moiety?
- Methodology : Employ chiral auxiliaries or asymmetric catalysis to prevent racemization. Monitor enantiomeric excess via chiral HPLC using columns like Chiralpak IA/IB. For Boc-protected analogs, circular dichroism (CD) or NOE NMR experiments can confirm retention of L-configuration .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are formed?
- Methodology : Conduct accelerated stability studies at 40°C/75% RH and analyze samples periodically via LC-MS. Hydrolysis of the ester or Boc group is likely under acidic/basic conditions. Identify degradation products (e.g., free L-alanine or phenylglyoxylic acid) using high-resolution MS/MS .
Q. What computational methods can predict the compound’s reactivity in peptide coupling or ester hydrolysis?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for ester hydrolysis or amide bond formation. Compare activation energies with experimental kinetic data. Molecular dynamics simulations can further elucidate solvent effects on reactivity .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points or spectral data be addressed?
- Methodology : Re-measure physical properties (e.g., melting point, optical rotation) using standardized protocols. Cross-validate NMR chemical shifts with databases (e.g., PubChem) and ensure solvent deuterization consistency. For Boc-alanine derivatives, melting points vary by crystallinity (e.g., 101–110°C for fluorinated analogs) .
Q. Why do crystallographic studies report conflicting space group assignments for structurally similar compounds?
- Methodology : Reanalyze raw diffraction data (e.g., .hkl files) using software like SHELX or Olex2. Check for twinning or disorder in the crystal lattice. For example, monoclinic (P21) vs. triclinic (P1) systems may arise from subtle differences in hydrogen bonding or packing motifs .
Tables for Key Data
| Property | Monoclinic Form | Triclinic Form |
|---|---|---|
| Space Group | P21 | P1 |
| Unit Cell Volume (ų) | 831.7 | 811.81 |
| Temperature (K) | 200 | 120 |
| Hydrogen Bond Donors | 1 | 1 |
| Analytical Technique | Application | Reference |
|---|---|---|
| XRD | Crystal structure | |
| ESI-MS | Molecular weight | |
| Chiral HPLC | Enantiomeric purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
